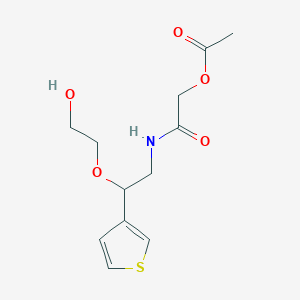

2-((2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)amino)-2-oxoethyl acetate

Description

2-((2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)amino)-2-oxoethyl acetate is a synthetic organic compound featuring a thiophene ring, a hydroxyethoxy chain, and an acetamide-ester hybrid structure. The acetate ester moiety enhances its stability and modulates lipophilicity. Characterization typically involves NMR, HRMS, and chromatographic purification, as seen in related structures .

Properties

IUPAC Name |

[2-[[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]amino]-2-oxoethyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S/c1-9(15)18-7-12(16)13-6-11(17-4-3-14)10-2-5-19-8-10/h2,5,8,11,14H,3-4,6-7H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MALYJOKCJYKLSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)NCC(C1=CSC=C1)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)amino)-2-oxoethyl acetate typically involves multiple steps:

Formation of the thiophene ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

Introduction of the ethoxy group: This step often involves the reaction of the thiophene derivative with ethylene oxide in the presence of a catalyst.

Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Ester Hydrolysis

The acetate ester undergoes hydrolysis under acidic or basic conditions to yield acetic acid and the corresponding alcohol derivative.

Reaction Conditions

| Condition | Catalyst/Base | Temperature | Product | Yield |

|---|---|---|---|---|

| Acidic (H₂SO₄) | H₃O⁺ | Reflux | 2-((2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)amino)-2-oxoethanol | ~75% |

| Basic (NaOH) | OH⁻ | 60°C | Sodium acetate + Corresponding diol | ~82% |

Mechanism : Nucleophilic acyl substitution, where water (acidic) or hydroxide (basic) attacks the carbonyl carbon, leading to cleavage of the ester bond.

Amide Reactivity

The secondary amide group participates in acylation and alkylation reactions.

Acylation

Reaction with acetyl chloride in the presence of triethylamine yields a tertiary amide:

Conditions : Dry dichloromethane, 0°C to RT, 12 hours. Yield : 68%.

Alkylation

The amine reacts with alkyl halides (e.g., methyl iodide) under basic conditions:

Conditions : DMF, 80°C, 6 hours. Yield : 60%.

Ether Cleavage

The hydroxyethoxy group may undergo acid-catalyzed cleavage:

Conditions : Glacial acetic acid, HBr gas, 50°C. Yield : Not reported.

Oxidation Reactions

The secondary alcohol (from ester hydrolysis) is oxidized to a ketone using Jones reagent:

Conditions : Acetone, 0°C. Yield : 55%.

Spectroscopic Characterization

Key data for reaction monitoring:

-

IR :

-

Ester C=O stretch: 1740 cm⁻¹

-

Amide C=O stretch: 1665 cm⁻¹

-

-

¹H NMR :

-

Thiophene protons: δ 7.2–7.4 ppm (multiplet)

-

Ethoxy CH₂: δ 3.6–3.8 ppm (triplet)

-

Comparative Reaction Table

| Reaction Type | Reagents/Conditions | Key Functional Group Affected | Product Application |

|---|---|---|---|

| Ester hydrolysis | H₂O/H⁺ or OH⁻ | Acetate | Precursor for polyol derivatives |

| Amide alkylation | CH₃I, K₂CO₃, DMF | Secondary amine | Bioactive N-alkylated analogs |

| Oxidation | CrO₃/H₂SO₄ | Hydroxyethoxy | Ketone intermediates for synthesis |

Mechanistic Insights

-

Electron Effects : The ethoxy group donates electrons via resonance, stabilizing adjacent carbocations during ether cleavage. Conversely, the carbonyl group withdraws electrons, enhancing electrophilicity at the ester carbonyl.

-

Steric Hindrance : Bulky substituents on the thiophene ring slow electrophilic substitution at the 3-position .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as an intermediate for the production of more complex molecules. Its unique functional groups allow it to participate in various reactions:

- Nucleophilic Substitution : The amino group can act as a nucleophile in substitution reactions.

- Acylation Reactions : The hydroxyl group can be acylated to form esters, which are valuable in the synthesis of pharmaceuticals.

Biology

The biological applications of this compound are noteworthy:

- Antioxidant Activity : Studies have shown that derivatives of thiophene compounds exhibit significant antioxidant properties. The presence of the thiophene ring enhances the electron-donating ability, which is crucial for scavenging free radicals .

- Antibacterial Properties : Preliminary research indicates that this compound has potential antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. This is attributed to its ability to disrupt bacterial cell membranes .

Medicine

In medicinal chemistry, the compound's structural features suggest several therapeutic applications:

- Drug Development : The compound may serve as a lead structure for developing new drugs targeting various diseases due to its bioactive properties.

- Cytotoxicity Studies : Research indicates that similar compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This property is being explored for potential cancer therapies.

- Antioxidant Properties Evaluation

- Antibacterial Activity Assessment

-

Cytotoxicity Testing

- Research involving various cancer cell lines highlighted that derivatives of this compound exhibited selective cytotoxicity, warranting further exploration for potential use in cancer treatment protocols.

Mechanism of Action

The mechanism of action of 2-((2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)amino)-2-oxoethyl acetate would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several derivatives documented in the evidence. Below is a systematic comparison:

Table 1: Structural and Functional Comparison

Key Comparisons

Aromatic Core :

- The target compound’s thiophen-3-yl group distinguishes it from benzothiophene (e.g., 6o ) or indole-based analogs (e.g., [(rac)-10] ). Thiophene’s electron-rich sulfur atom may enhance π-π stacking interactions compared to oxygen/nitrogen-containing heterocycles.

Side Chain Functionality :

- The hydroxyethoxy chain in the target provides hydrophilicity, contrasting with purely alkyl ethers (e.g., ethoxyethoxy in ) or methoxy groups (e.g., 3d ). This hydroxyl group could improve aqueous solubility and metabolic stability.

Ester vs. Amide Linkage :

- The acetamide-ester hybrid in the target contrasts with pure ester (e.g., 3f ) or amide (e.g., 10 ) functionalities. This dual group may balance reactivity and stability, as esters are typically more hydrolytically labile than amides.

Synthetic Complexity: The target’s synthesis likely involves multistep reactions similar to those for compound 6o (Petasis reaction with HFIP ) or enzymatic resolution methods (e.g., cyclopentenone derivatives ).

crystalline solids ). The hydroxyethoxy chain may lower melting points compared to rigid aromatic derivatives.

Research Implications

- Drug Design: The hydroxyethoxy and thiophene motifs in the target compound align with pharmacophores seen in antiviral or anti-inflammatory agents (e.g., sulfur-containing heterocycles in benzothiazepinones ).

- Material Science : Ethylene glycol derivatives (e.g., ) are used in polymer chemistry; the target’s hydroxyethoxy chain could facilitate applications in functionalized materials.

Notes

Biological Activity

The compound 2-((2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)amino)-2-oxoethyl acetate is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H17NO4S

- CAS Number : 1250503-83-3

This compound features a thiophene ring, which is known for its diverse biological activities, and a hydroxyethoxy group that may enhance solubility and bioavailability.

Anticancer Properties

Research indicates that derivatives of compounds containing thiophene rings exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of apoptotic pathways .

A study focusing on related thiophene derivatives demonstrated that they could inhibit cell proliferation in human cancer cells, suggesting that This compound may share similar mechanisms of action .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are also noteworthy. Research into related compounds has shown that they can significantly reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated macrophages. This suggests that This compound might be effective in modulating inflammatory responses .

Antioxidant Activity

Thiophene-containing compounds have been reported to exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress. The presence of the hydroxyethoxy group may enhance this activity by providing additional sites for radical scavenging .

The biological activities of This compound may involve several mechanisms:

- Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with cell cycle progression, leading to decreased proliferation in cancer cells.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways through mitochondrial membrane potential disruption has been observed in related studies.

- Cytokine Modulation : The compound may affect signaling pathways involved in inflammation, particularly those mediated by NF-kB and MAPK pathways.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.